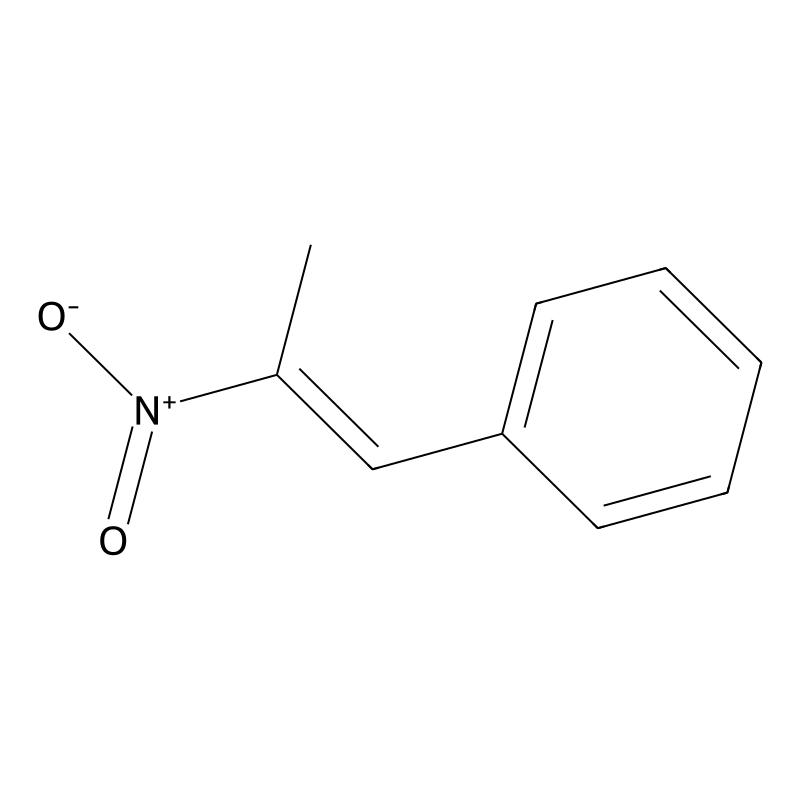1-Phenyl-2-nitropropene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Chemical Synthesis
Scientific Field: Chemical Synthesis
Application Summary: P2NP plays a pivotal role in the complex realm of chemical synthesis. Its molecular structure, consisting of a phenyl group attached to a nitropropene backbone, has a profound impact across diverse scientific disciplines.
Methods of Application: The specific methods of application in chemical synthesis can vary widely depending on the specific reaction or process being carried out.
Results or Outcomes: P2NP serves as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialty compounds.
Organic Synthesis
Scientific Field: Organic Synthesis
Application Summary: P2NP finds extensive applications in organic synthesis, particularly in the preparation of substituted phenethylamines and related compounds.
Methods of Application: P2NP’s reactivity towards reducing agents facilitates the synthesis of amphetamine and methamphetamine derivatives. The specific methods of application can vary depending on the specific synthesis process.
Results or Outcomes: The derivatives synthesized using P2NP are utilized as central nervous system stimulants or pharmaceutical intermediates.
1-Phenyl-2-nitropropene is an organic compound with the chemical formula C₉H₉NO₂. It appears as a light yellow crystalline solid with a distinctive odor. This compound features both aromatic and alkyl substituents, specifically a phenyl group and a nitro group, which contribute to its reactivity and stability under certain conditions. The structure of 1-phenyl-2-nitropropene includes a conjugated double bond between the second and third carbon atoms, which enhances its electron-rich nature, making it effective as a Michael acceptor in various
P2NP is a hazardous material due to several factors:
- Toxicity: P2NP is moderately toxic and can cause irritation upon ingestion, inhalation, or skin contact.
- Flammability: It is combustible and can release harmful fumes upon burning.
- Reactivity: P2NP can react violently with strong oxidizing agents.
Safety precautions
- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling P2NP.
- Work in a well-ventilated area.
- Properly dispose of waste according to regulations.
1-Phenyl-2-nitropropene is primarily known for its role in several significant chemical transformations:
- Reduction Reactions: It can be reduced to produce amphetamines, such as 1-phenyl-2-aminopropane (amphetamine), using reducing agents like lithium aluminum hydride or sodium borohydride .
- Formation of Phenylacetone: Through various reduction pathways, 1-phenyl-2-nitropropene can also be converted into phenylacetone, a precursor for methamphetamine synthesis .
- Michael Addition: As a Michael acceptor, it can react with nucleophiles like alcohols and amines to form new carbon-nitrogen bonds, expanding its utility in organic synthesis .
The synthesis of 1-phenyl-2-nitropropene typically involves the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst such as n-butylamine. The reaction proceeds through the formation of a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene product . The general steps are as follows:
- Deprotonation: Nitroethane is deprotonated by the base to form a stabilized anion.
- Nucleophilic Addition: The anion adds to benzaldehyde, forming a β-nitro alcohol.
- Dehydration: The β-nitro alcohol undergoes dehydration to produce 1-phenyl-2-nitropropene.
1-Phenyl-2-nitropropene has several applications across various fields:
- Pharmaceutical Synthesis: It serves as an intermediate in the production of amphetamines, including Adderall, used for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy .
- Herbicides: Its structural characteristics allow it to be utilized in formulating herbicides for agricultural purposes .
- Chemical Research: Due to its reactivity, it is valuable in organic synthesis for creating complex molecules.
Several compounds exhibit structural and functional similarities to 1-phenyl-2-nitropropene. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Phenylacetone | C₉H₁₀O | Precursor for methamphetamine; derived from P2NP |
| 3,4-Methylenedioxyamphetamine | C₁₁H₁₅N | Related compound used recreationally; synthesized from MDP2NP |
| 3,4-Methylenedioxy-β-nitrostyrene | C₁₁H₉N₃O₂ | Precursor for MDMA; synthesized via similar pathways |
Uniqueness of 1-Phenyl-2-Nitropropene
What sets 1-phenyl-2-nitropropene apart from its analogs is its specific reactivity profile as a Michael acceptor and its established role in the synthesis of significant pharmaceutical compounds like amphetamines. Its dual functionality—serving both as an intermediate in drug synthesis and exhibiting potential biological activities—highlights its importance in both academic research and industrial applications.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Storage
UNII
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
705-60-2
Wikipedia
Dates
2: Collins M, Salouros H, Cawley AT, Robertson J, Heagney AC, Arenas-Queralt A. delta(13)C and delta(2)H isotope ratios in amphetamine synthesized from benzaldehyde and nitroethane. Rapid Commun Mass Spectrom. 2010 Jun 15;24(11):1653-8. doi: 10.1002/rcm.4563. PubMed PMID: 20486262.
3: Mori A, Ishiyama I, Akita H, Suzuki K, Mitsuoka T, Oishi T. Reduction of nitroolefin using microorganisms. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3449-51. PubMed PMID: 2092944.
4: Sinnema A, Verweij AM. Impurities in illicit amphetamine: review. Bull Narc. 1981;33(3):37-54. Review. PubMed PMID: 7039749.








